molecular formula C50H50CaN2O8 B571538 Defluoro Pitavastatin Calcium Salt CAS No. 1258947-30-6

Defluoro Pitavastatin Calcium Salt

Cat. No. B571538
M. Wt: 847.034
InChI Key: CTOOTGHKZAQIRB-FAPMUMIKSA-N
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Description

Defluoro Pitavastatin Calcium Salt is an impurity of Pitavastatin Calcium . Pitavastatin Calcium is a competitive inhibitor of HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis .


Synthesis Analysis

The synthesis of Pitavastatin Calcium has been described in various patents . One method involves a process for the preparation of pitavastatin and its pharmaceutically acceptable salts . Another method involves preparing several intermediates before finally preparing pitavastatin calcium . An efficient and concise asymmetric synthesis of pitavastatin calcium starting from commercially available (S)-epichlorohydrin has also been described .


Molecular Structure Analysis

The molecular formula of Defluoro Pitavastatin Calcium Salt is C50H48CaN2O8 . The molecular weight is 845.02 .

Scientific Research Applications

1. Hyperlipidemia Treatment

  • Summary of Application : Statins, including Pitavastatin, are used in the treatment of hyperlipidemia, a condition characterized by remarkably higher levels of very-low-density lipoproteins, low-density lipoproteins, intermediate-density lipoprotein, triglycerides, and cholesterol in blood circulation .
  • Methods of Application : Statins inhibit HMG-CoA reductase, an enzyme that plays a central role in the production of cholesterol. Lowering cholesterol levels can prevent a variety of health disorders like occlusion of blood vessels, acute pancreatitis, and reduced artery lumen elasticity .
  • Results or Outcomes : The application of statins has shown to be effective in the primary prevention of hyperlipidemia, particularly for individuals at higher risk of developing heart disease .

2. Cardiovascular Disease Prevention

  • Summary of Application : Statins, including Pitavastatin, are used in the prevention of cardiovascular diseases. They have been shown to reduce major cardiovascular adverse events in primary and secondary prevention .
  • Methods of Application : Statins decrease coronary atherosclerotic plaque volume and composition, inducing atheroma stabilization. This leads to a decrease in the risk of coronary heart disease .
  • Results or Outcomes : Clinical trials have demonstrated that Pitavastatin significantly lowers the rate of adverse cardiovascular events in patients at a high risk of atherosclerotic disease, with stable angina pectoris or with acute coronary syndrome .

Safety And Hazards

Pitavastatin Calcium is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, respiratory irritation, and is suspected of causing cancer . In rare cases, pitavastatin can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

properties

CAS RN

1258947-30-6

Product Name

Defluoro Pitavastatin Calcium Salt

Molecular Formula

C50H50CaN2O8

Molecular Weight

847.034

IUPAC Name

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

InChI

InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/b2*13-12+;/t2*18-,19-;/m11./s1

InChI Key

CTOOTGHKZAQIRB-FAPMUMIKSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=CC=C4.[Ca]

synonyms

(3R,5S,6E)-7-(2-cyclopropyl-4-phenyl-3-quinolinyl)-3,5-dihydroxy-6-heptenoic Acid Calcium Salt (2:1); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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